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Compound of Interest

Compound Name:
1-Cyclopentylguanidine

hydrochloride

CAS No.: 197015-81-9

Cat. No.: B177541 Get Quote

Part 1: Executive Summary & Strategic Rationale
The "Why" and "How" of 1-Cyclopentylguanidine
In modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, JAK, and

VEGFR families), the cyclopentyl moiety is a privileged pharmacophore. It offers a critical

balance of lipophilicity (

) and metabolic stability compared to acyclic alkyl chains, often improving oral bioavailability
and blood-brain barrier permeability.

1-Cyclopentylguanidine hydrochloride (CAS 197015-81-9) serves as a potent binucleophilic

building block. However, traditional thermal cyclizations involving substituted guanidines often

suffer from long reaction times (12–24 hours) and competitive decomposition due to the harsh

reflux conditions required to overcome the activation energy of the initial nucleophilic attack.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by leveraging

dielectric heating. Guanidine salts are highly polar; they couple efficiently with the microwave

field, creating localized superheating effects that accelerate the rate-determining step—typically

the initial condensation or nucleophilic aromatic substitution (

).
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Chemical Profile: 1-Cyclopentylguanidine HCl[1]
Property Specification

CAS Number 197015-81-9

Molecular Formula

Molecular Weight 163.65 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in Water, Methanol, Ethanol; Sparingly

soluble in DCM

Acidity (

)

~13.6 (Guanidinium ion) - Requires base for

activation

Hazards Irritant (Skin/Eye/Respiratory). Handle with PPE.

Part 2: Application Notes & Experimental Protocols
Application Note A: Rapid Synthesis of 2-Amino-N-
cyclopentylpyrimidine Scaffolds
Target Class: CDK/cyclin-dependent kinase inhibitors. Reaction Type: Cyclocondensation

(Biginelli-type or standard condensation).

The Challenge
Condensing guanidines with

-ketoesters or

-diketones thermally requires prolonged reflux in ethanol/base, often leading to side products
via decarboxylation or polymerization of the electrophile.

The Microwave Solution
Microwave irradiation at 150°C drives the reaction to completion in <20 minutes. The high

pressure (sealed vessel) allows solvents to be heated far above their boiling points, increasing

the kinetic energy of the system without degrading the cyclopentyl ring.
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Detailed Protocol 1: Cyclocondensation with

-Dicarbonyls
Reagents:

1-Cyclopentylguanidine HCl (1.0 equiv)

Acetylacetone (or substituted

-diketone) (1.2 equiv)

Potassium Carbonate (

) (2.5 equiv) or Sodium Ethoxide (EtONa)

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend

1-Cyclopentylguanidine HCl (164 mg, 1.0 mmol) in 3 mL of absolute ethanol.

Activation: Add

(345 mg, 2.5 mmol). Stir at room temperature for 2 minutes to liberate the free guanidine
base in situ. Note: The solution may remain cloudy.

Addition: Add acetylacetone (123

L, 1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.[1]

Irradiation: Place the vial in the microwave reactor.

Temperature: 150°C

Hold Time: 15 minutes

Pressure Limit: 15 bar
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Power: Dynamic (Max 200 W)

Stirring: High

Workup:

Cool the vial to <50°C using compressed air (integrated in most reactors).

Decamp the reaction mixture into 20 mL of ice-cold water.

Observation: The product usually precipitates as a white/pale yellow solid.

Filter the solid and wash with cold water (

mL) followed by cold hexanes (

mL) to remove unreacted ketone.

Purification: If no precipitate forms, extract with Ethyl Acetate (

mL), dry over

, and concentrate. Recrystallize from EtOH/Water (9:1) if necessary.

Expected Yield: 85–95% Time Savings: 15 mins (MW) vs. 12 hours (Thermal Reflux).

Application Note B: Synthesis of 2-Amino-4-
chloropyrimidines
Target Class: Intermediate scaffolds for dual-action kinase inhibitors. Reaction Type:

Nucleophilic Aromatic Substitution.

The Challenge
Displacing the C2-chlorine on 2,4-dichloropyrimidine with a bulky nucleophile like

cyclopentylguanidine is sterically hindered and sluggish under standard thermal conditions.

Detailed Protocol 2: Selective
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Displacement
Reagents:

1-Cyclopentylguanidine HCl (1.2 equiv)

2,4-Dichloropyrimidine (1.0 equiv)

Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Isopropanol (iPrOH) or NMP (for higher temps)

Step-by-Step Methodology:

Preparation: Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in 2.5 mL of Isopropanol in

a microwave vial.

Addition: Add 1-Cyclopentylguanidine HCl (196 mg, 1.2 mmol) followed by DIPEA (522

L, 3.0 mmol).

Irradiation:

Temperature: 100°C (To favor C2 selectivity over C4)

Hold Time: 10 minutes

Power: Dynamic

Monitoring: Check TLC (Hexane:EtOAc 7:3). If starting material remains, irradiate for an

additional 5 minutes.

Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash

with water.[2] The product (2-(cyclopentylamino)-4-chloropyrimidine) is isolated via flash

chromatography.
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The following diagram illustrates the mechanistic pathways for both protocols, highlighting the

critical microwave-accelerated transition states.
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Caption: Mechanistic divergence of 1-Cyclopentylguanidine under microwave irradiation. Path

1 (Top) illustrates cyclocondensation to pyrimidines. Path 2 (Bottom) shows selective SNAr

synthesis.

Comparative Data: Thermal vs. Microwave
Parameter

Thermal Reflux
(Conventional)

Microwave
(Protocol 1)

Impact

Reaction Temperature 78°C (Ethanol b.p.) 150°C Kinetic Acceleration

Reaction Time 12 – 18 Hours 15 Minutes High Throughput

Yield 45 – 60% 85 – 95% Efficiency

Solvent Volume High (20–50 mL) Low (2–3 mL) Green Chemistry

Purity (Crude)
Low (Requires

Column)
High (Precipitation) Workflow Speed
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PubChem Compound Summary.1-Cyclopentylguanidine hydrochloride (CID 197015-81-

9).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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